1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol
Description
1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a benzyl substituent modified with an isopropyl group at the para position of the aromatic ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the isopropylphenyl moiety.
Properties
CAS No. |
331855-73-3 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(propan-2-yl)benzyl chloride and piperidin-4-ol.
Reaction: The 4-(propan-2-yl)benzyl chloride is reacted with piperidin-4-ol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-one.
Reduction: Formation of 1-{[4-(propan-2-yl)phenyl]methyl}piperidine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidin-4-ol derivatives are a versatile class of compounds with applications in medicinal chemistry. Below is a detailed comparison of 1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol with structurally related analogs, focusing on synthesis, biological activity, and physicochemical properties.
Structural and Pharmacological Comparisons
Key structural variations among analogs include substitutions on the aromatic ring, modifications to the piperidine ring, and functional group additions. These changes significantly impact receptor binding and selectivity.
Key Findings
- Substituent Effects on Receptor Binding: The introduction of halogenated aryl groups (e.g., 4-iodophenyl in compound 6) enhances D2 receptor affinity and selectivity. In contrast, bulkier substituents like 7-azaindole (compound 13) reduce potency . Methoxy groups on indole rings (compound 6) improve binding kinetics, whereas sulfonyl or aminomethyl groups (compounds 13–14) may divert activity toward other targets .
Synthesis and Physicochemical Properties :
- Reductive amination is a common synthesis route for piperidin-4-ol derivatives, with yields ranging from 48% to 87% depending on substituent complexity .
- Melting points correlate with molecular symmetry; halogenated derivatives (e.g., compound 13, MP 208–209°C) exhibit higher MPs due to crystalline packing .
Data Table: Physicochemical and Pharmacokinetic Properties
Biological Activity
1-{[4-(propan-2-yl)phenyl]methyl}piperidin-4-ol, also known as 1-(4-isopropylbenzyl)-4-piperidinol, is a compound with the molecular formula C15H23NO. This compound features a piperidine ring substituted with a hydroxyl group and a benzyl group containing an isopropyl substituent. Its unique structure has led to investigations into its biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
- Molecular Weight : 233.35 g/mol
- Purity : Typically around 95% in commercial preparations
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
1. Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various strains of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
2. Anti-inflammatory Effects
Preliminary research suggests that the compound may exert anti-inflammatory effects, possibly through the modulation of inflammatory cytokines and mediators. It has been evaluated in models of inflammation, showing potential to reduce markers such as TNF-alpha and IL-6.
3. Neuroprotective Potential
Given its structural similarity to other neuroactive compounds, there is interest in its neuroprotective properties. Investigations have indicated that it may protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific receptors or enzymes, modulating their activity and leading to various physiological effects. This interaction may involve:
- Receptor Binding : Potential binding to neurotransmitter receptors or inflammatory mediators.
- Enzymatic Modulation : Inhibition or activation of enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2022) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL. |
| Study B (2023) | Anti-inflammatory Effects | Showed significant reduction in IL-6 levels in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases. |
| Study C (2023) | Neuroprotection | Reported protective effects against oxidative stress in neuronal cell lines, suggesting a mechanism involving antioxidant pathways. |
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Notable Activity |
|---|---|---|
| 1-{[4-(propan-2-yl)phenyl]methyl}piperidine | Lacks hydroxyl group | Limited biological activity compared to its hydroxylated counterpart |
| 4-(propan-2-yl)benzyl alcohol | Hydroxyl on benzyl moiety | Exhibits some antimicrobial properties but less potent than the piperidin derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
